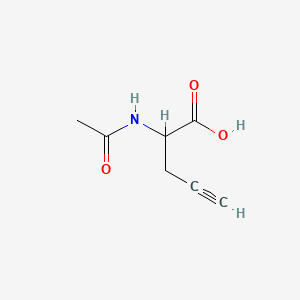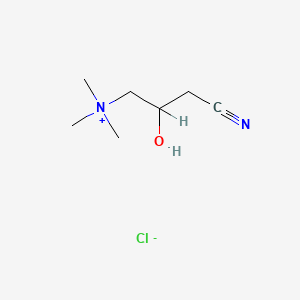
4-Isopropylbenzohydrazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with the presence of intermediates. For example, the synthesis of 1,4-diaryl-1H-imidazoles reported in one study involves a tandem insertion-cyclization reaction of isocyanides, which includes the formation of an N-arylformimidate intermediate . Although this does not directly describe the synthesis of 4-Isopropylbenzohydrazide, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Isopropylbenzohydrazide can be complex, as evidenced by the structural analysis of co-crystals in another study . The study discusses synthon polymorphism and pseudopolymorphism, which are relevant to understanding the structural landscape of molecular crystals. This knowledge could be applied to predict the molecular structure and crystal behavior of 4-Isopropylbenzohydrazide.
Chemical Reactions Analysis
Chemical reactions involving related compounds show a variety of reactivities. For instance, the synthesis of 4-sulfenyl isoxazoles through AlCl3-mediated electrophilic cyclization and sulfenylation is discussed in one paper . This demonstrates the potential for electrophilic substitution reactions, which could be relevant when considering the chemical reactivity of 4-Isopropylbenzohydrazide.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Isopropylbenzohydrazide can be inferred from related compounds. For example, the one-pot synthesis of thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid indicates that the resulting compounds have good yields and can be characterized by NMR techniques . This suggests that 4-Isopropylbenzohydrazide may also be characterized using similar techniques, and its physical properties such as solubility and melting point could be similar to those of the thiazolidin-4-ones.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Applications
Antimicrobial and Antitubercular Agents : Studies have synthesized derivatives of 4-isopropylbenzohydrazide, such as 4-isopropylthiazole-2-carbohydrazide analogs and derived clubbed oxadiazole-thiazole and triazole-thiazole derivatives, which exhibited significant antibacterial, antifungal, and antitubercular activities. This highlights the role of substituted 4-isopropylthiazole-2-carbohydrazide moiety in enhancing antitubercular properties (Mallikarjuna et al., 2009).
Novel Antitubercular Derivatives : Novel derivatives for antimicrobial application have been developed, such as 1,2,3-triazole derivatives, which showed significant activity against Mycobacterium tuberculosis, indicating the potential of 4-isopropylbenzohydrazide derivatives in treating mycobacterial infections (Boechat et al., 2011).
Anticancer Applications
- Anticancer Potential : Some studies have focused on synthesizing pyrazole derivatives using 4-isopropylbenzohydrazide, which demonstrated considerable in vitro anticancer activity. These findings suggest potential use in cancer treatment (El-Gaby et al., 2017).
Other Applications
- Immunomodulatory Effects : Research indicates that certain derivatives of 4-isopropylbenzohydrazide exhibit immunomodulatory activities, influencing gene expression and cellular immune responses. This opens avenues for its potential use in developing drugs for autoimmune and inflammatory diseases (Płoszaj et al., 2016), (Drynda et al., 2014).
Propiedades
IUPAC Name |
4-propan-2-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVXDEFJKAAGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277074 | |
| Record name | 4-isopropylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzohydrazide | |
CAS RN |
5351-24-6 | |
| Record name | 5351-24-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-isopropylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)








